Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14115707
InChI: InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1
SMILES:
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol

Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine

CAS No.:

Cat. No.: VC14115707

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine -

Specification

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
IUPAC Name (1R,4S)-bicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1
Standard InChI Key JEPPYVOSGKWVSJ-GFCOJPQKSA-N
Isomeric SMILES C1C[C@@H]2C[C@H]1CC2N
Canonical SMILES C1CC2CC1CC2N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclo[2.2.1]heptane skeleton, commonly known as norbornane. This rigid, bridged bicyclic system imposes significant steric constraints, which influence its reactivity and interactions with biological targets . The amine group at the 2-position and the rel-(1R,4S) stereochemistry define its three-dimensional orientation, critical for enantioselective applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.64 g/mol
IUPAC Name(1R,4S)-bicyclo[2.2.1]heptan-2-amine; hydrochloride
CAS Number673459-33-1
Chiral Centers1R, 2R, 4S

Stereochemical Considerations

The rel-(1R,4S) designation indicates the relative configuration of the bicyclic system. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the amine group occupies an exo position relative to the norbornane bridge, enhancing its accessibility for chemical reactions . This stereochemistry also governs its binding affinity to biological receptors, as demonstrated in comparative studies with endo-isomers .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with norbornene, a readily available precursor. A two-step process involving hydroboration-oxidation followed by amination yields the target compound:

  • Hydroboration-Oxidation: Norbornene undergoes hydroboration with borane-THF, selectively forming the exo-alcohol intermediate.

  • Amination: The alcohol is converted to the amine via a Gabriel synthesis or Hofmann rearrangement, with subsequent hydrochloride salt formation to improve stability .

Critical to this process is maintaining stereochemical integrity. Asymmetric catalysis or chiral resolving agents are employed to ensure >98% enantiomeric excess (ee) in commercial batches .

Industrial-Scale Production

Manufacturers like Vulcanchem and BLD Pharmatech utilize continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature control (2–8°C) to prevent racemization .

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis.

  • Final purification via recrystallization from ethanol/water mixtures, achieving ≥95% purity .

Applications in Research and Industry

Asymmetric Synthesis

The compound serves as a chiral auxiliary in stereoselective reactions. In aldol condensations, it induces diastereomeric excesses >90% by leveraging its rigid geometry to shield one face of the reacting carbonyl.

Drug Development

Derivatives like N-propylbicyclo[2.2.1]heptan-2-amine (CAS 190141-58-3) are under investigation as antipsychotic agents. Preclinical trials show a 40% reduction in dopamine-induced hyperlocomotion in murine models at 10 mg/kg doses.

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